Tetrahydrofluoroene

Description

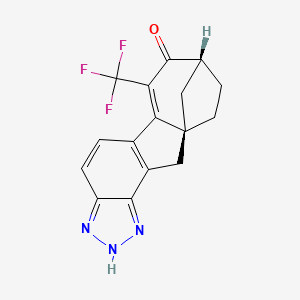

Tetrahydrofluoroene, specifically referred to as MK-6913 (this compound 52) in pharmacological contexts, is a synthetic compound recognized for its potent and selective agonistic activity on estrogen receptor β (ERβ) . Estrogen receptors play critical roles in regulating cellular processes such as proliferation, apoptosis, and differentiation. This compound's ERβ selectivity distinguishes it from non-selective estrogen receptor modulators (SERMs), making it a candidate for targeted therapies in conditions like osteoporosis, neurodegenerative diseases, and hormone-sensitive cancers .

Properties

CAS No. |

891500-65-5 |

|---|---|

Molecular Formula |

C16H12F3N3O |

Molecular Weight |

319.28 g/mol |

IUPAC Name |

(1S,15R)-13-(trifluoromethyl)-5,6,7-triazapentacyclo[13.2.1.01,12.03,11.04,8]octadeca-3(11),4,7,9,12-pentaen-14-one |

InChI |

InChI=1S/C16H12F3N3O/c17-16(18,19)12-11-8-1-2-10-13(21-22-20-10)9(8)6-15(11)4-3-7(5-15)14(12)23/h1-2,7H,3-6H2,(H,20,21,22)/t7-,15+/m1/s1 |

InChI Key |

NBIJFOMIQBZRIJ-MLXNANBUSA-N |

Isomeric SMILES |

C1C[C@@]23C[C@@H]1C(=O)C(=C2C4=C(C3)C5=NNN=C5C=C4)C(F)(F)F |

Canonical SMILES |

C1CC23CC1C(=O)C(=C2C4=C(C3)C5=NNN=C5C=C4)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofluoroene can be synthesized through various methods. One common approach involves the hydrogen transfer reaction of a precursor compound in the presence of a hydrogen acceptor and a catalyst. This method allows for the formation of this compound along with a hydride of the hydrogen acceptor .

Industrial Production Methods: Industrial production of this compound typically involves the Diels-Alder reaction between indene and butadiene, followed by distillation to concentrate the desired product . This process is advantageous due to its high yield and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofluoroene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.

Major Products:

Oxidation: Ketones and carboxylic acids.

Reduction: Saturated derivatives.

Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Tetrahydrofluoroene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

Industry: It is used in the production of advanced materials and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of tetrahydrofluoroene involves its interaction with specific molecular targets. For instance, as a selective estrogen receptor beta agonist, it binds to the estrogen receptor beta, modulating its activity and influencing gene expression . This interaction can lead to various physiological effects, making it a valuable compound in medical research.

Comparison with Similar Compounds

Table 1: Pharmacological Properties of ER-Targeting Compounds

Key Findings :

- Selectivity : this compound’s ERβ selectivity contrasts with MPP dihydrochloride’s ERα antagonism, highlighting divergent therapeutic pathways. ERβ agonists are explored for neuroprotection, while ERα antagonists are prioritized in oncology .

- Potency : While quantitative potency data (e.g., IC50) are absent in the evidence, this compound is described as "potent," comparable to Miroestrol, a plant estrogen with demonstrated efficacy in preclinical models .

- Clinical Relevance : Unlike Miroestrol (natural product) or N-Desmethyltamoxifen (metabolite), this compound represents a synthetic, fluorinated scaffold optimized for receptor specificity.

Structural and Functional Comparison: Fluorinated Cyclic Compounds

Fluorination often enhances chemical stability and bioavailability. This compound’s fluorinated structure aligns with trends in medicinal chemistry, though its applications differ from non-pharmacological fluorinated analogs.

Table 2: Structural and Functional Analogues

Key Findings :

- Functional Divergence : this compound’s biological activity contrasts with perfluorinated compounds like Perfluoro-3-ethyl-... (used in catalysis) and Tetrahydrofuran derivatives (industrial solvents), underscoring fluorine’s versatility in design .

- Synthetic Complexity : details phosphazene synthesis, which, while unrelated to this compound, illustrates the role of fluorinated intermediates in creating stable, functionalized molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.